molecular formula C22H39ClN2O6S B1663621 Tirofiban hydrochloride CAS No. 150915-40-5

Tirofiban hydrochloride

カタログ番号 B1663621
CAS番号: 150915-40-5
分子量: 495.1 g/mol
InChIキー: HWAAPJPFZPHHBC-FGJQBABTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tirofiban Hydrochloride is a potent non-peptide, glycoprotein IIb/IIIa inhibitor . It is used to prevent blood clots or heart attacks in people with severe chest pain or other conditions, and in those who are undergoing a procedure called angioplasty (to open blocked arteries) .


Synthesis Analysis

Tirofiban Hydrochloride can be prepared through substitution, condensation, reduction, salification, and other reactions . The process involves reducing an intermediate I to obtain an intermediate II, performing a chlorination reaction on the intermediate II and SOCl2 in the presence of Lewis acid chloride to obtain an intermediate III, performing etherification on the intermediate III and N-butyl sulfonyl-L-tyrosine in the presence of an iodination reagent, and performing hydrogenation and salification to obtain Tirofiban Hydrochloride .


Molecular Structure Analysis

The molecular formula of Tirofiban Hydrochloride is C22H36N2O5S .


Chemical Reactions Analysis

Tirofiban Hydrochloride works by inhibiting the glycoprotein IIb/IIIa receptor on the surface of platelets . This receptor plays a crucial role in platelet aggregation and clot formation. By blocking this receptor, Tirofiban helps prevent the formation of blood clots .


Physical And Chemical Properties Analysis

Tirofiban Hydrochloride is a white solid with a melting point of 223225 ℃ . Its molecular weight is 495.07 .

科学的研究の応用

Acute Ischemic Stroke Management

Tirofiban hydrochloride is utilized in the management of acute ischemic stroke (AIS). It acts as a glycoprotein IIb/IIIa receptor antagonist, inhibiting platelet aggregation. Studies have shown that Tirofiban does not increase the risk of symptomatic intracranial hemorrhage (sICH) or mortality, making it a potential choice for AIS management . However, its intra-arterial administration requires further study to develop an appropriate protocol .

Cardiology: Acute Coronary Syndrome

In cardiology, Tirofiban hydrochloride is indicated for patients with acute coronary syndromes, particularly during percutaneous coronary intervention (PCI). It helps reduce the rate of thrombotic cardiovascular events, including death, myocardial infarction, or refractory ischemia/repeat cardiac procedures . Tirofiban is effective in preventing stent thrombosis and improving functional independence among high-risk ischemic stroke patients .

Endovascular Therapy Adjunct

Tirofiban hydrochloride serves as an adjunct in endovascular therapy (EVT). It is associated with improved vascular recanalization and long-term functional outcomes. The drug’s specific inhibition of ongoing platelet aggregation rather than absolute thrombolysis suggests potential in acute treatment of ischemic stroke .

Emergency Coronary Surgery

In emergency coronary surgery, Tirofiban hydrochloride’s profound platelet inhibition can enhance the risk of post-operative bleeding. It is used cautiously in patients presenting for emergency coronary grafting due to its potent antiplatelet effects .

Pharmacology Research

Tirofiban hydrochloride is a subject of pharmacological research due to its mechanism of action as a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. Its efficacy and safety profile are continually evaluated in various clinical settings to optimize dosage, application setting, and target patient groups .

Clinical Trials

Tirofiban hydrochloride is extensively studied in clinical trials to establish its efficacy and safety in different therapeutic contexts. Large-scale clinical studies have confirmed its role in treating patients with non-ST elevated acute coronary syndrome (NSTE-ACS), and ongoing trials aim to further define its use in other conditions .

作用機序

Target of Action

Tirofiban hydrochloride primarily targets the platelet glycoprotein (GP) IIb/IIIa receptor . This receptor plays a crucial role in platelet aggregation, a process that contributes to the formation of blood clots .

Mode of Action

Tirofiban hydrochloride acts as a reversible antagonist of the GP IIb/IIIa receptor . It inhibits the binding of fibrinogen to the GP IIb/IIIa receptor , which is a key step in platelet aggregation . By blocking this interaction, Tirofiban hydrochloride helps prevent the formation of blood clots .

Biochemical Pathways

The primary biochemical pathway affected by Tirofiban hydrochloride is the platelet aggregation pathway . By inhibiting the GP IIb/IIIa receptor, Tirofiban hydrochloride prevents fibrinogen-dependent platelet aggregation and the subsequent formation of thrombi . This contributes to major atherosclerotic complications in the development, progression, and resolution of acute ischemic stroke .

Pharmacokinetics

Tirofiban hydrochloride exhibits the following ADME properties:

Result of Action

The molecular and cellular effects of Tirofiban hydrochloride’s action primarily involve the prevention of blood clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . It inhibits platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events .

Safety and Hazards

Tirofiban Hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Despite promising results, further studies powered for clinical outcomes are needed to determine the efficacy of Tirofiban for functional endpoints . The pharmacodynamic FABOLUS FASTER trial might initiate a newfound interest in Tirofiban as a treatment option for STEMI patients .

特性

IUPAC Name

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAAPJPFZPHHBC-FGJQBABTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048635
Record name Tirofiban hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tirofiban hydrochloride

CAS RN

150915-40-5
Record name Tirofiban hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150915-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tirofiban hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirofiban hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIROFIBAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tirofiban hydrochloride
Reactant of Route 2
Reactant of Route 2
Tirofiban hydrochloride
Reactant of Route 3
Reactant of Route 3
Tirofiban hydrochloride
Reactant of Route 4
Tirofiban hydrochloride
Reactant of Route 5
Reactant of Route 5
Tirofiban hydrochloride
Reactant of Route 6
Tirofiban hydrochloride

Q & A

Q1: What is the primary target of Tirofiban hydrochloride?

A1: Tirofiban hydrochloride acts as a potent antagonist of the platelet glycoprotein IIb/IIIa receptor (also known as integrin αIIbβ3). []

Q2: How does Tirofiban hydrochloride interact with its target?

A2: Tirofiban hydrochloride competitively inhibits the binding of fibrinogen to the platelet GP IIb/IIIa receptor. [, ] This binding is crucial for platelet aggregation, a key process in thrombus formation.

Q3: What are the downstream effects of Tirofiban hydrochloride binding to its target?

A3: By blocking the GP IIb/IIIa receptor, Tirofiban hydrochloride effectively inhibits platelet aggregation [, ] and thrombus formation. [, ] This ultimately leads to improved blood flow and reduced risk of ischemic events in patients with acute coronary syndromes (ACS).

Q4: What is the molecular formula and weight of Tirofiban hydrochloride?

A4: Although the provided abstracts do not explicitly state the molecular formula and weight of Tirofiban hydrochloride, they describe it as a "non-peptide" [, ] antagonist. More detailed information on the molecular structure can be found in chemical databases and publications focusing on its synthesis. []

Q5: Is there any information on the spectroscopic data of Tirofiban hydrochloride in the provided abstracts?

A5: While the abstracts don't delve into the spectroscopic characterization of Tirofiban hydrochloride, one study mentions using high-performance liquid chromatography (HPLC) [] to assess its content and degradation products. Another study utilizes HPLC for chiral separation and determination of the R-isomer. [] This suggests that HPLC plays a significant role in analyzing this compound.

Q6: Are there formulations designed to enhance the stability of Tirofiban hydrochloride injections?

A7: Yes, research has focused on developing stable Tirofiban hydrochloride injection solutions. One approach involves incorporating sodium chloride and a pH buffer solution into the formulation. [] This method aims to minimize pH changes after sterilization and reduce the formation of visible foreign matter or insoluble particles during long-term storage, ultimately improving the safety of intravenous injections. [] Another study highlighted the use of L-arginine in the injection formula to reduce insoluble particles compared to formulas using pH buffer solutions or arginine aspirin. []

Q7: What is the primary clinical use of Tirofiban hydrochloride?

A8: Tirofiban hydrochloride is primarily indicated for the treatment of acute coronary syndromes (ACS). [, , , , , , , , , , , , , , , , ] It's frequently employed during percutaneous coronary intervention (PCI) to prevent ischemic complications.

Q8: How effective is Tirofiban hydrochloride in treating ACS?

A9: Numerous studies demonstrate that Tirofiban hydrochloride effectively improves coronary blood flow, reduces the incidence of major adverse cardiac events (MACE), and improves clinical outcomes in patients with ACS. [, , , , , , , , , , , , , , , ]

Q9: Are there specific subgroups of ACS patients where Tirofiban hydrochloride shows particular benefit?

A10: Research suggests that Tirofiban hydrochloride may be particularly beneficial for high-risk patients with unstable angina pectoris, [] acute myocardial infarction (AMI), [, ] and ACS complicated by diabetes. [, ]

Q10: Does the TIMI flow grade impact the effectiveness of Tirofiban hydrochloride?

A11: Studies indicate that patients with lower TIMI flow grades before PCI experience more significant improvements in coronary blood flow when treated with Tirofiban hydrochloride. [, ] This highlights the drug's potential to enhance blood flow in more severe cases of coronary artery obstruction.

Q11: Are there specific precautions or monitoring strategies related to the use of Tirofiban hydrochloride?

A13: Close monitoring of patients' bleeding risk and platelet count is crucial during Tirofiban hydrochloride therapy. [, ] Dosage adjustments or alternative treatments may be necessary in patients at high risk of bleeding.

Q12: What analytical techniques are commonly used to quantify Tirofiban hydrochloride?

A14: High-performance liquid chromatography (HPLC) is a primary method for determining the concentration of Tirofiban hydrochloride in various matrices. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。